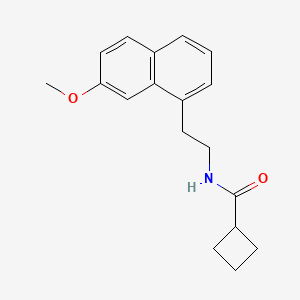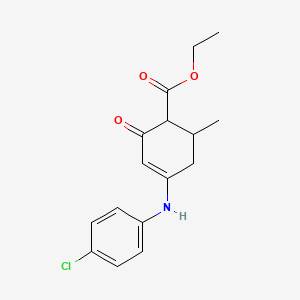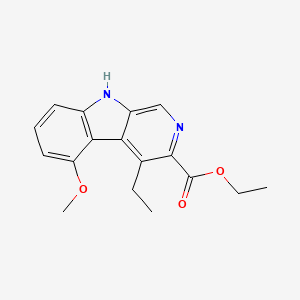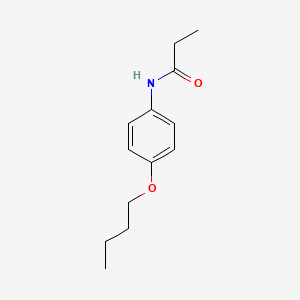![molecular formula C19H19N3O4S B1227758 4-[oxo-(4-oxo-5H-thieno[3,2-c]quinolin-2-yl)methyl]-1-piperazinecarboxylic acid ethyl ester](/img/structure/B1227758.png)
4-[oxo-(4-oxo-5H-thieno[3,2-c]quinolin-2-yl)methyl]-1-piperazinecarboxylic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[oxo-(4-oxo-5H-thieno[3,2-c]quinolin-2-yl)methyl]-1-piperazinecarboxylic acid ethyl ester is an organosulfur heterocyclic compound, an organonitrogen heterocyclic compound and an organic heterotricyclic compound.
Aplicaciones Científicas De Investigación
Antibacterial Applications
A range of studies have explored the antibacterial properties of compounds related to 4-[oxo-(4-oxo-5H-thieno[3,2-c]quinolin-2-yl)methyl]-1-piperazinecarboxylic acid ethyl ester. For instance, Segawa et al. (1992) synthesized derivatives showing superior in vitro antibacterial activity, particularly those with a piperazinyl group at C-7, demonstrating potent in vivo activity (Segawa et al., 1992). Another study by Srinivasan et al. (2010) highlighted the synthesis and evaluation of similar compounds for antibacterial and antifungal activities (Srinivasan et al., 2010).
Synthesis and Molecular Structure
Research by Fathalla and Pazdera (2017) developed a series of piperazine substituted quinolones, showcasing the methods of synthesizing such compounds and their molecular structures (Fathalla & Pazdera, 2017). Similarly, studies on the synthesis of related quinolone derivatives, exploring their chemical structures and potential applications, were conducted by Patel et al. (2012) and Klásek et al. (2003) (Patel et al., 2012), (Klásek et al., 2003).
Pharmacokinetics and Drug Development
Studies also focus on the pharmacokinetics and development of drugs using similar compounds. Tanimura et al. (2012) investigated NM441, a prodrug of NM394 with a similar chemical structure, for its penetration into human bile and gallbladder tissue, highlighting its pharmacokinetic properties (Tanimura et al., 2012). Additionally, the study by Ozaki et al. (1997) on NM441 as an effective prodrug of NM394, showcases the process of improving bioavailability through prodrug formation (Ozaki et al., 1997).
Antimicrobial and Antifungal Properties
The potential of related compounds in antimicrobial and antifungal applications has been a topic of interest. For instance, the work by Görlitzer et al. (2006) demonstrated the synthesis of thieno[3,2-c]quinoline-4-yl-amines and their activity against malaria (Görlitzer et al., 2006). Additionally, a study by Zhang et al. (1991) synthesized and evaluated 1-(substituted-benzyl)-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acids and their 6,8-difluoro analogs for antibacterial activity (Zhang et al., 1991).
Propiedades
Fórmula molecular |
C19H19N3O4S |
|---|---|
Peso molecular |
385.4 g/mol |
Nombre IUPAC |
ethyl 4-(4-oxo-5H-thieno[3,2-c]quinoline-2-carbonyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C19H19N3O4S/c1-2-26-19(25)22-9-7-21(8-10-22)18(24)15-11-13-16(27-15)12-5-3-4-6-14(12)20-17(13)23/h3-6,11H,2,7-10H2,1H3,(H,20,23) |
Clave InChI |
MGPLWXMMDWAEOO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC3=C(S2)C4=CC=CC=C4NC3=O |
SMILES canónico |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC3=C(S2)C4=CC=CC=C4NC3=O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[Cyclohexyl(methyl)amino]naphthalene-1,2-dione](/img/structure/B1227679.png)



![8-[11-(4-Methoxyphenyl)-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraen-2-yl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1227689.png)
![4-methyl-N-[(2-methylquinolin-4-yl)methyl]-3-nitrobenzamide](/img/structure/B1227691.png)

![2-[(2Z)-2-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methylidene]-4-oxo-1,3-thiazolidin-3-yl]-N-(2-chloropyridin-3-yl)acetamide](/img/structure/B1227694.png)
![2-[[5-[3-(2,4-dichlorophenoxy)propyl]-4-methyl-1,2,4-triazol-3-yl]thio]-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B1227698.png)

![Carbamimidothioic acid [3-(4-bromophenyl)-1-phenyl-4-pyrazolyl]methyl ester](/img/structure/B1227700.png)
